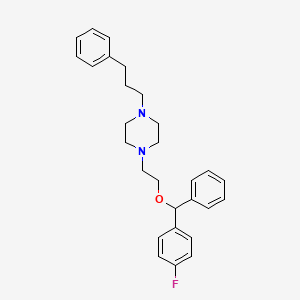
1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.
Vorbereitungsmethoden
Die Synthese von 1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin beinhaltet typischerweise mehrstufige organische Reaktionen. Der Syntheseweg beginnt oft mit der Herstellung von Zwischenverbindungen, wie z. B. 4-Fluorphenylmethanol und 3-Phenylpropylamin. Diese Zwischenprodukte werden verschiedenen Reaktionen unterzogen, einschließlich Verätherung und nucleophiler Substitution, um das Endprodukt zu bilden. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und den Einsatz von Katalysatoren, umfassen, um die Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin kann verschiedene Arten von chemischen Reaktionen eingehen:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Piperazinring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Sulfonaten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Säuren wie Salzsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen dieser Zielstrukturen zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig von der Zielstruktur und dem beteiligten Pathway.
Wirkmechanismus
The mechanism of action of 1-(2-((4-Fluorophenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine involves its interaction with molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(2-(Phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin: Es fehlt das Fluoratom, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
1-(2-((4-Chlorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin: Es enthält ein Chloratom anstelle von Fluor, was möglicherweise seine chemischen Eigenschaften und Wechselwirkungen verändert.
1-(2-((4-Methylphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin: Das Vorhandensein einer Methylgruppe anstelle von Fluor kann seine sterischen und elektronischen Eigenschaften beeinflussen.
Die Einzigartigkeit von 1-(2-((4-Fluorphenyl)phenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazin liegt in seinem spezifischen Substitutionsmuster, das ihm einzigartige chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
76778-24-0 |
|---|---|
Molekularformel |
C28H33FN2O |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
1-[2-[(4-fluorophenyl)-phenylmethoxy]ethyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C28H33FN2O/c29-27-15-13-26(14-16-27)28(25-11-5-2-6-12-25)32-23-22-31-20-18-30(19-21-31)17-7-10-24-8-3-1-4-9-24/h1-6,8-9,11-16,28H,7,10,17-23H2 |
InChI-Schlüssel |
NRFRVJIPDSIXRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
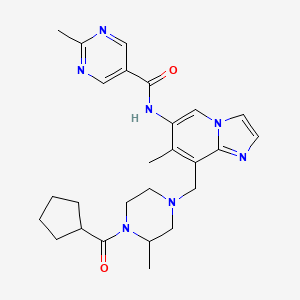
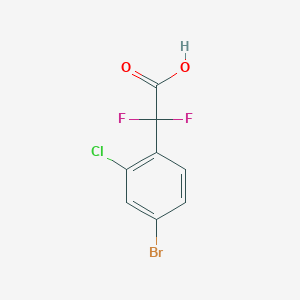

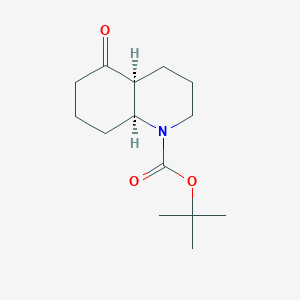
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)
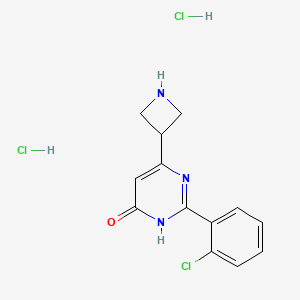
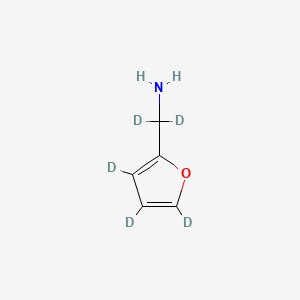
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)
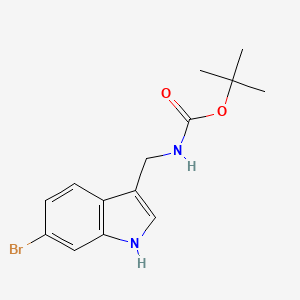
![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12300778.png)

